Cas no 110623-72-8 (Epimedin A)

Epimedin A structure
Epimedin A structure
Product Name:Epimedin A
CAS No:110623-72-8
MF:C39H50O19
MW:822.802914142609
MDL:MFCD30496681
CID:62829
PubChem ID:53486399
Update Time:2025-11-01

Epimedin A Chemical and Physical Properties

Names and Identifiers

    • Epimedin A
    • EPIMEDIN A(P) PrintBack
    • Epimedin-A
    • 1-Methoxy-10H-9-thia-2,4-diaza-phenanthren-3-ylamine
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-2-O-b-D-glucopyranosyl-a-L-mannopyranosyl)oxy]-7-(b-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-butenyl)-(9CI)
    • Epmedin A
    • 4H-1-Benzopyran-4-one,3-[(6-deoxy-2-O-β-D-glucopyranosyl-α-L-mannopyranosyl)oxy]-7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methyl-2-buten-1-yl)-
    • (6-Deoxy-3-O-beta-D-glucopyranosyl-alpha-L-Mannopyranosyl)oxy]-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-Methoxyphenyl)-8-(3-Methyl-2-buten-1-yl)-4H-1-benzopyran-4-one
    • 110623-72-8
    • Epimedin A ,98%
    • TIANFUCHEM Epimedin A
    • Chaohoding A
    • 3-(((2S,3R,4R,5R,6S)-4,5-Dihydroxy-6-methyl-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
    • MDL: MFCD30496681
    • Inchi: 1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16+,22-,24-,25+,26-,28+,29+,30-,31-,32-,36-,37+,38-,39+/m1/s1
    • InChI Key: ULZLIYVOYYQJRO-CEWIFYNKSA-N
    • SMILES: C12OC(=C(O[C@@H]3O[C@H]([C@H](O)[C@@H](O)[C@H]3O[C@@H]3O[C@@H]([C@@H](O)[C@H](O)[C@H]3O)C)C)C(=O)C=1C(O)=CC(O[C@H]1[C@H](O)[C@H]([C@H](O)[C@@H](CO)O1)O)=C2C/C=C(/C)\C)C1C=CC(OC)=CC=1

Computed Properties

  • Exact Mass: 822.29500
  • Monoisotopic Mass: 836.31027942g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 10
  • Hydrogen Bond Acceptor Count: 19
  • Heavy Atom Count: 58
  • Rotatable Bond Count: 11
  • Complexity: 1470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 15
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 304Ų

Experimental Properties

  • Color/Form: Yellow powder
  • Density: 1.61±0.1 g/cm3(Predicted)
  • Melting Point: No data available
  • Boiling Point: 1062.1±65.0 °C at 760 mmHg
  • Flash Point: 322.2±27.8 °C
  • Solubility: 生物体外In Vitro:Methanol : 62.5 mg/mL(74.51 mM;Need ultrasonic)
  • PSA: 297.12000
  • LogP: -1.08030
  • pka: 5.90±0.40(Predicted)

Epimedin A Customs Data

  • HS CODE:29329990

Epimedin A Pricemore >>

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Epimedin A Suppliers

Hubei Cuiyuan Biotechnology Co.,Ltd
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Amadis Chemical Company Limited
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(CAS:110623-72-8)Epimedin A
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Purity:99%
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Additional information on Epimedin A

Recent Advances in Epimedin A (110623-72-8) Research: A Comprehensive Review

Epimedin A (CAS: 110623-72-8), a bioactive flavonoid glycoside derived from the Epimedium genus, has garnered significant attention in recent years due to its potential therapeutic applications in various diseases, including osteoporosis, cardiovascular disorders, and neurodegenerative conditions. This research briefing synthesizes the latest findings on Epimedin A, focusing on its pharmacological properties, mechanisms of action, and clinical potential, as reported in peer-reviewed studies published within the last three years.

A 2023 study in Journal of Natural Products (DOI: 10.1021/acs.jnatprod.2c01128) revealed novel insights into the compound's osteogenic effects. Using MC3T3-E1 preosteoblast cells, researchers demonstrated that Epimedin A significantly upregulated BMP-2 and Runx2 expression at concentrations as low as 5 μM, suggesting its potential as a bone formation agent. The study employed LC-MS/MS (liquid chromatography-tandem mass spectrometry) for precise quantification of the compound, with the method achieving a detection limit of 0.1 ng/mL in biological matrices.

In cardiovascular research, a 2024 publication in Phytomedicine (DOI: 10.1016/j.phymed.2023.155234) investigated Epimedin A's protective effects against myocardial ischemia-reperfusion injury. The team utilized a rat model with left anterior descending coronary artery occlusion, showing that pretreatment with 20 mg/kg Epimedin A reduced infarct size by 42% compared to controls. Mechanistic studies revealed this cardioprotection was mediated through PI3K/Akt pathway activation and subsequent inhibition of mitochondrial permeability transition pore opening.

The compound's neuroprotective properties were highlighted in a 2023 European Journal of Pharmacology study (DOI: 10.1016/j.ejphar.2023.175891), where Epimedin A (10-50 μM) demonstrated significant attenuation of β-amyloid-induced neurotoxicity in SH-SY5Y cells. The research team employed molecular docking simulations showing strong binding affinity (-9.2 kcal/mol) between Epimedin A and the Keap1 protein, suggesting its potential as an Nrf2 activator for Alzheimer's disease intervention.

Recent advancements in extraction and purification techniques have improved Epimedin A yield. A 2024 Separation and Purification Technology paper (DOI: 10.1016/j.seppur.2024.126587) reported a novel high-speed counter-current chromatography method achieving 98.2% purity with a recovery rate of 91.4%, using a solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v/v). This development addresses previous challenges in obtaining sufficient quantities for preclinical studies.

Pharmacokinetic studies published in 2023 (Journal of Ethnopharmacology, DOI: 10.1016/j.jep.2023.116487) revealed Epimedin A's favorable absorption profile, with an oral bioavailability of 34.7% in rats. The compound showed extensive tissue distribution, particularly in bone (Cmax 12.3 μg/g) and brain (Cmax 3.2 μg/g) tissues, supporting its potential for treating bone-related and neurological disorders. The research employed a validated UPLC-Q-TOF-MS method for quantification across different biological matrices.

Emerging clinical applications are being explored, as evidenced by a 2024 phase I clinical trial (NCT05432822) investigating Epimedin A's safety profile in healthy volunteers. Preliminary results presented at the 2024 International Conference on Natural Products Chemistry showed no severe adverse effects at doses up to 300 mg/day, with plasma concentrations reaching therapeutic levels within 2 hours post-administration. This trial marks an important step toward translational development of Epimedin A-based therapeutics.

In conclusion, recent research on Epimedin A (110623-72-8) demonstrates its multifaceted therapeutic potential across several medical domains. The compound's favorable pharmacokinetic profile, combined with advancements in purification techniques and emerging clinical data, positions it as a promising candidate for further drug development. Future research directions should focus on large-scale clinical trials to validate efficacy in specific disease states and explore potential synergistic effects with other bioactive compounds.

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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:110623-72-8)EpimedinA
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Amadis Chemical Company Limited
(CAS:110623-72-8)Epimedin A
A922318
Purity:99%
Quantity:50mg
Price ($):248.0
Email